Cas no 66349-80-2 (Bis(isopropylcyclopentadienyl)hafniumdichloride)

Bis(isopropylcyclopentadienyl)hafniumdichloride 化学的及び物理的性質
名前と識別子
-
- Bis(isopropylcyclopentadienyl)hafnium dichloride
- hafnium(4+),2-propan-2-ylcyclopenta-1,3-diene,dichloride
- [Hf(η-C5H4i-Pr)2Cl2]
- AG-G-50262
- CTK2F1742
- DTXSID00624806
- Hafnium chloride 2-(propan-2-yl)cyclopenta-1,3-dien-1-ide (1/2/2)
- 66349-80-2
- Bis(isopropylcyclopentadienyl)hafniumdichloride
-
- MDL: MFCD01863548
- インチ: InChI=1S/2C8H11.2ClH.Hf/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q;;;;+2/p-2
- InChIKey: JLBDCKZHXIMIPW-UHFFFAOYSA-L
- ほほえんだ: [Cl-].[Cl-].C(C1C=CCC=1[Hf+2]C1CC=CC=1C(C)C)(C)C
計算された属性
- せいみつぶんしりょう: 464.05600
- どういたいしつりょう: 464.05642g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 293
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 固体。
- ゆうかいてん: 126-128 ºC
- PSA: 0.00000
- LogP: 5.47440
- ようかいせい: まだ確定していません。
- かんど: moisture sensitive
Bis(isopropylcyclopentadienyl)hafniumdichloride セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
Bis(isopropylcyclopentadienyl)hafniumdichloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB120576-1 g |
Bis(i-propylcyclopentadienyl)hafnium dichloride, 98%; . |
66349-80-2 | 98% | 1g |
€192.00 | 2023-06-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 72-2000-5g |
Bis(i-propylcyclopentadienyl)hafniumdichloride,min.98% |
66349-80-2 | min.98% | 5g |
8322CNY | 2021-05-10 | |
Aaron | AR00FD3R-5g |
BIS(ISOPROPYLCYCLOPENTADIENYL)HAFNIUM DICHLORIDE |
66349-80-2 | 5g |
$1226.00 | 2023-12-15 | ||
A2B Chem LLC | AH15723-5g |
BIS(ISOPROPYLCYCLOPENTADIENYL)HAFNIUM DICHLORIDE |
66349-80-2 | ≥98% | 5g |
$741.00 | 2024-04-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 72-2000-1g |
Bis(i-propylcyclopentadienyl)hafniumdichloride,min.98% |
66349-80-2 | min.98% | 1g |
2080.0CNY | 2021-07-16 | |
TRC | B287345-250mg |
Bis(isopropylcyclopentadienyl)hafniumdichloride |
66349-80-2 | 250mg |
$ 170.00 | 2022-06-07 | ||
TRC | B287345-1000mg |
Bis(isopropylcyclopentadienyl)hafniumdichloride |
66349-80-2 | 1g |
$ 445.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 72-2000-1g |
Bis(i-propylcyclopentadienyl)hafniumdichloride,min.98% |
66349-80-2 | min.98% | 1g |
2080CNY | 2021-05-10 | |
A2B Chem LLC | AH15723-1g |
BIS(ISOPROPYLCYCLOPENTADIENYL)HAFNIUM DICHLORIDE |
66349-80-2 | ≥98% | 1g |
$213.00 | 2024-04-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 72-2000-5g |
Bis(i-propylcyclopentadienyl)hafniumdichloride,min.98% |
66349-80-2 | min.98% | 5g |
8322.0CNY | 2021-07-16 |
Bis(isopropylcyclopentadienyl)hafniumdichloride 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Bis(isopropylcyclopentadienyl)hafniumdichlorideに関する追加情報
Comprehensive Overview of Bis(isopropylcyclopentadienyl)hafniumdichloride (CAS No. 66349-80-2)
Bis(isopropylcyclopentadienyl)hafniumdichloride (CAS No. 66349-80-2) is a highly specialized organometallic compound that has garnered significant attention in advanced materials science and catalysis. This compound, often abbreviated as HfCp2Cl2 (where Cp denotes cyclopentadienyl), is a hafnium-based precursor widely utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. Its unique molecular structure, featuring two isopropylcyclopentadienyl ligands, enhances its thermal stability and reactivity, making it indispensable for thin-film applications in semiconductors and optoelectronics.
The growing demand for high-performance materials in the electronics industry has propelled research into hafnium-containing compounds. Bis(isopropylcyclopentadienyl)hafniumdichloride is particularly valued for its ability to form hafnium oxide (HfO2) films, which are critical for next-generation transistors and memory devices. These films exhibit high dielectric constants and excellent thermal stability, addressing key challenges in miniaturizing electronic components. Recent studies highlight its role in enabling 3D NAND flash memory and FinFET technologies, aligning with industry trends toward smaller, faster, and more energy-efficient devices.
From a synthetic chemistry perspective, Bis(isopropylcyclopentadienyl)hafniumdichloride is synthesized via the reaction of hafnium tetrachloride (HfCl4) with isopropylcyclopentadienyl sodium. The introduction of isopropyl groups on the cyclopentadienyl rings significantly modifies the compound's steric and electronic properties, optimizing its performance in deposition processes. Researchers are also exploring its potential in homogeneous catalysis, where its Lewis acidity and ligand mobility could facilitate innovative organic transformations.
Environmental and safety considerations are paramount when handling organohafnium compounds. While Bis(isopropylcyclopentadienyl)hafniumdichloride is not classified as hazardous under standard regulations, proper storage under inert atmospheres (e.g., argon or nitrogen) is essential to prevent degradation. The compound's moisture sensitivity necessitates the use of glovebox techniques or Schlenk lines during manipulation, reflecting broader industry practices for air-sensitive materials.
In the context of sustainable technology, Bis(isopropylcyclopentadienyl)hafniumdichloride contributes to the development of energy-efficient devices. Its application in high-k dielectrics reduces leakage currents in microprocessors, directly impacting power consumption in data centers and mobile devices—a topic of intense interest given global efforts to curb carbon emissions. Furthermore, its role in flexible electronics aligns with the rise of wearable technology and IoT devices, addressing user queries about "materials for bendable screens" and "eco-friendly semiconductors."
Market analysts project steady growth for hafnium-based precursors, driven by the expansion of the semiconductor industry in Asia-Pacific regions and advancements in 5G infrastructure. Bis(isopropylcyclopentadienyl)hafniumdichloride is poised to remain a key player, with patent filings highlighting novel deposition methods and ligand modifications to enhance film uniformity. As AI and machine learning accelerate materials discovery, computational studies of this compound's decomposition pathways may further refine its industrial applications.
To summarize, Bis(isopropylcyclopentadienyl)hafniumdichloride (CAS No. 66349-80-2) exemplifies the intersection of fundamental chemistry and cutting-edge technology. Its versatility in thin-film deposition, coupled with ongoing innovations in ligand design, ensures its relevance in addressing contemporary challenges in electronics and beyond. For researchers and engineers, understanding its properties and applications is crucial for leveraging its full potential in the era of smart materials and green manufacturing.
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